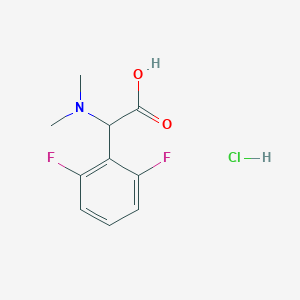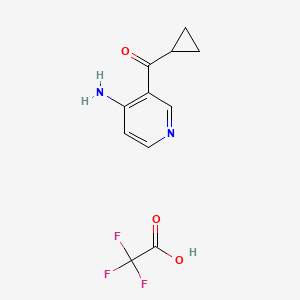
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid
Übersicht
Beschreibung
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid (3CPyTA) is an organic compound with an interesting and complex structure. It has a wide range of applications in the scientific and research fields, and has been used for many years for a variety of purposes. In
Wissenschaftliche Forschungsanwendungen
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid is widely used in scientific research for a variety of purposes. It is used as a catalyst in a number of organic reactions, such as the synthesis of polycyclic compounds and the synthesis of heterocyclic compounds. It is also used in the synthesis of polymers and in the production of pharmaceuticals. Additionally, 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid has been used in the synthesis of peptides and proteins, as well as in the synthesis of DNA and RNA.
Wirkmechanismus
The mechanism of action of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid is complex and not fully understood. It is believed to act as a catalyst in organic reactions by facilitating the formation of covalent bonds between reactants. It is also believed to act as a proton acceptor, allowing for the formation of hydrogen bonds between reactants. Additionally, it is thought to act as an electron donor, allowing for the formation of cationic species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid are not well understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, it has been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to use in lab settings. However, it is also important to consider the limitations of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid. It is not soluble in organic solvents, and it is also not very soluble in aqueous solutions. Additionally, it is sensitive to light and heat, and can decompose if not stored properly.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid. One potential direction is to further explore its antimicrobial activity, as well as its anti-inflammatory effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, as well as its potential applications in the synthesis of peptides and proteins. Additionally, further research could be done to explore its potential applications in the synthesis of DNA and RNA. Finally, further research could be done to explore its potential applications in the production of polymers.
Eigenschaften
IUPAC Name |
(4-aminopyridin-3-yl)-cyclopropylmethanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.C2HF3O2/c10-8-3-4-11-5-7(8)9(12)6-1-2-6;3-2(4,5)1(6)7/h3-6H,1-2H2,(H2,10,11);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDDTLPJXDRDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CN=C2)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1431789.png)
![2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid](/img/structure/B1431790.png)
![Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate](/img/structure/B1431791.png)
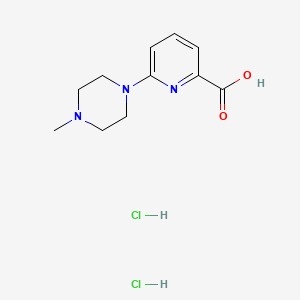
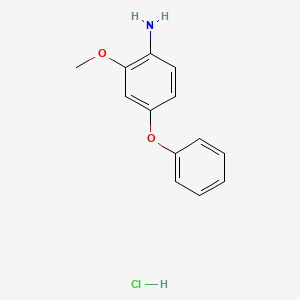
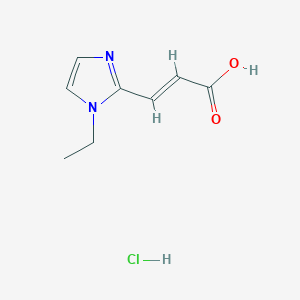
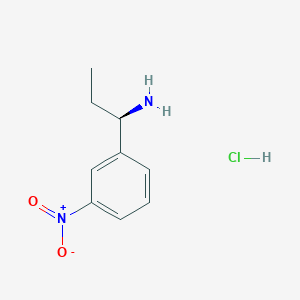
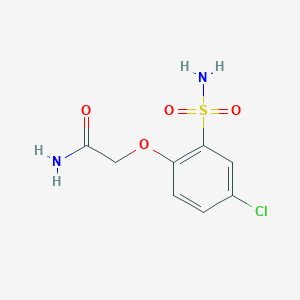
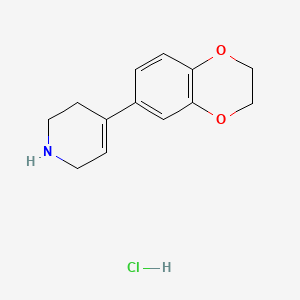
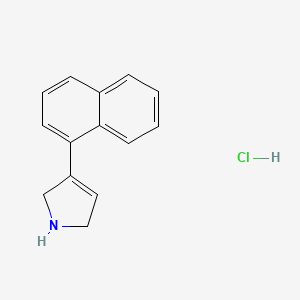
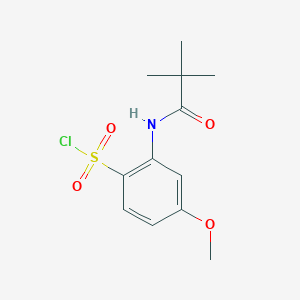
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431807.png)
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1431808.png)
